p21WAF1 Promoter-Luciferase Reporter Activity
In a comprehensive review of natural product HDAC inhibitors, trichostatin RK was discussed alongside trichostatic acid as a compound lacking HDAC inhibitory activity, in marked contrast to trichostatin A (TSA) which is active at nanomolar concentrations and trichostatin C (TSC) which retains measurable activity with an IC50 of 10.0 μM [1]. While quantitative IC50 data for trichostatin RK is not explicitly reported in the primary literature, the compound's structural basis for inactivity — replacement of the hydroxamic acid zinc-binding group with an N-methyl amide — is well-established [2]. The closely related analog 9179B (dehydroxytrichostatin A), which retains a hydroxamic acid moiety, demonstrates potent HDAC inhibition with an IC50 of 0.08 μM measured via a dose-response HDAC activity assay [3]. TSA itself shows IC50 values of 0.4–1.3 nM against HDAC1 [4]. The ~200-fold to >10,000-fold difference in potency between active trichostatins and trichostatin RK establishes the latter as a functionally inactive control compound.
| Evidence Dimension | HDAC enzyme inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Trichostatin RK: Considered inactive — no measurable HDAC inhibition attributable to loss of hydroxamic acid ZBG |
| Comparator Or Baseline | Trichostatin A (TSA): IC50 = 0.4–1.3 nM (HDAC1); Trichostatin C (TSC): IC50 = 10.0 μM; 9179B: IC50 = 0.08 μM |
| Quantified Difference | TSA is >10,000-fold more potent than trichostatin RK (functionally inactive vs. low nM); TSC is active at 10.0 μM while trichostatin RK is inactive; 9179B is active at 0.08 μM while trichostatin RK is inactive |
| Conditions | HDAC enzymatic inhibition assays using purified or recombinant HDAC enzymes; TSA and TSC data from compiled literature (Ho & Cuendet, 2012); 9179B data from HDAC activity assay measuring dose-dependent inhibition |
Why This Matters
For experiments requiring a structurally matched negative control that retains the trichostatin scaffold but lacks HDAC inhibitory activity, trichostatin RK is the only naturally occurring option — TSA, TSC, and 9179B all retain measurable to potent HDAC inhibition and would confound results.
- [1] Ho R, Cuendet M. HDACi from Fungi, Bacteria, and Marine Organisms. Studies in Natural Products Chemistry. Elsevier; 2012. Table 1. (Trichostatic acid considered inactive; TSC IC50 = 10.0 μM; TSA active at nM level). View Source
- [2] Ueki M, Teruya T, Nie L, Usami R, Yoshida M, Osada H. A new trichostatin derivative, trichostatin RK, from Streptomyces sp. RK98-A74. J Antibiot (Tokyo). 2001;54(12):1093-1095. View Source
- [3] Xu Y, et al. Identification of Dehydroxytrichostatin A (9179B) as a Novel Up-Regulator of ABCA1. 2011. 9179B HDAC IC50 = 0.08 μM. View Source
- [4] Li J, et al. Table 2: IC50 values (nM) of compounds towards specific HDACs. Trichostatin A HDAC1 IC50 ≈ 0.4–1.3 nM. View Source
